molecular formula C3H2F3N3S B083265 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole CAS No. 10444-89-0

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

Cat. No. B083265
CAS RN: 10444-89-0
M. Wt: 169.13 g/mol
InChI Key: LTEUXHSAYOSFGQ-UHFFFAOYSA-N
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Description

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a chemical compound with the molecular formula C3H2F3N3S . It has a molecular weight of 169.128 .


Synthesis Analysis

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole has been used in the synthesis of a series of 2-sulfonamido/trifluoromethyl-6-(4′-substituted aryl/heteroaryl)imidazo[2,1-b]-1,3,4-thiadiazole derivatives and 2-trifluoromethyl/sulfonamido-5,6-diarylsubstituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole can be represented by the SMILES string Nc1nnc(s1)C(F)(F)F . The InChI representation is InChI=1S/C3H2F3N3S/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole are not detailed in the search results, it has been used as a reactant in the synthesis of various derivatives .


Physical And Chemical Properties Analysis

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a solid substance . It has a melting point of 221.0 225.0 °C . It is soluble in methanol .

Scientific Research Applications

  • Crystallographic Studies : 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole molecules are linked by hydrogen bonds forming sheets and chains in crystal structures, indicating potential applications in crystal engineering and material science (Boechat et al., 2006).

  • Corrosion Inhibition : Derivatives of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments (Attou et al., 2020).

  • Electronic and Spectroscopic Profiling : Extensive studies have been conducted on the electronic structure, vibrational spectroscopy, and biological activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. These studies show its potential in bioactivity enhancement due to high polarizability and strong hydrogen bonding interactions (Singh et al., 2020).

  • Anti-tubercular Activity : Certain derivatives have demonstrated moderate to good anti-tubercular activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Gadad et al., 2004).

  • Fluorescence Studies : 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and its derivatives exhibit interesting fluorescence effects, which can be utilized in biological and molecular medicine for fluorescence probing (Budziak et al., 2019).

  • Anticancer Properties : Some derivatives of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole have shown promising results as anticancer agents, demonstrating cytotoxic performance against various human cancer cell lines (Rzeski et al., 2007).

Safety And Hazards

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle with care, using protective equipment .

Future Directions

While specific future directions for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole are not detailed in the search results, its use in the synthesis of various derivatives suggests potential applications in chemical and pharmaceutical research .

properties

IUPAC Name

5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N3S/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEUXHSAYOSFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065078
Record name 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)-
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

CAS RN

10444-89-0
Record name 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine
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Record name 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)-
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Record name 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)-
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Record name 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)-
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Record name 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
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Synthesis routes and methods

Procedure details

A three-liter reaction flask fitted with a mechanical stirrer, heating mantle, dropping funnel, thermometer and water-cooled condenser connected to a caustic trap was charged with 228 g (2.5 mole) of thiosemicarbazide, 1260 ml of 1,4-dioxane and 285.1 g (2.5 mole, 193 ml) of trifluoroacetic acid. The dropping funnel contained 383.8 g (2.5 mole, 229 ml) of phosphorus oxychloride which was added to the reaction flask over a period of 30 minutes. The resulting thick slurry was heated slowly to reflux with rapid evolution of hydrogen chloride gas. The slurry thinned with separation of the product as a heavy syrup. Total reflux time required about four hours until the gas evolution ceased. The dioxane was decanted and then 1700 ml of water was added to the residue. The mixture was cooled to 20° C. and made basic with 50% sodium hydroxide (~225 ml) to pH 9. The slurry was cooled to 10° C. and collected on a filter funnel. The cake was washed with cold water and dried in the oven. There was obtained 305 g, Mp 219°-220.5°, yield 72.1%. The proton NMR recorded in Me2SO-d6 consisted of a peak at 7.9∂ (NH2) with respect to tetramethylsilane.
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
193 mL
Type
reactant
Reaction Step One
Quantity
1260 mL
Type
solvent
Reaction Step One
Quantity
229 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

Citations

For This Compound
69
Citations
I Singh, LH Al-Wahaibi, R Srivastava, O Prasad… - ACS …, 2020 - ACS Publications
Extensive investigation on the molecular and electronic structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole in the ground state and in the first excited state has been performed. The …
Number of citations: 16 pubs.acs.org
N Boechat, SB Ferreira, C Glidewell, JN Low… - … Section C: Crystal …, 2006 - scripts.iucr.org
Molecules of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, C3H2F3N3S, are linked by two independent N—H⋯N hydrogen bonds into sheets of alternating R22(8) and R66(20) rings, …
Number of citations: 22 scripts.iucr.org
G Hersant, A Hammami, M Armand… - Journal of Electroanalytical …, 2017 - Elsevier
A new redox couple, composed of the reduced species potassium 5-trifluoromethyl-1,3,4-thiadiazole-2-thiolate 2 and the oxidized species 5,5′-bis (2-trifluoromethyl-1,3,4-thidiazole) …
Number of citations: 2 www.sciencedirect.com
AK Gadad, MN Noolvi, RV Karpoormath - Bioorganic & medicinal chemistry, 2004 - Elsevier
A series of 2-sulfonamido/trifluoromethyl-6-(4′-substituted aryl/heteroaryl)imidazo[2,1-b]-1,3,4-thiadiazole derivatives (II) have been synthesized by reaction of 2-amino-5-sulfonamido/…
Number of citations: 239 www.sciencedirect.com
JF Leal, B Guerreiro, PSM Amado, AL Fernandes… - Molecules, 2021 - mdpi.com
Aquatic contamination by heavy metals is a major concern for the serious negative consequences it has for plants, animals, and humans. Among the most toxic metals, Cd(II) stands out …
Number of citations: 3 www.mdpi.com
I Lalezari, N Sharghi - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
The following compounds have been synthesized: 2‐Amino‐5‐trifluoromethyl‐1,3,4‐thiadiazole; N‐(5‐trifluoromethyl ‐ 1,3,4‐thiadizol‐2‐yl)benzenesulfonamide; N 1 ‐(5‐trifluoromethyl…
Number of citations: 14 onlinelibrary.wiley.com
DG Kim, ES Ilˈinykh - Chemistry of heterocyclic compounds, 2010 - Springer
We have found that 2-amino-5-trifluoromethyl-1, 3, 4-thiadiazole (1) undergoes an unusual dimerization reaction with opening of a thiadiazole ring and formation of the S-sodium salt of …
Number of citations: 1 link.springer.com
D Geetha, M Kumar, HG Anil Kumar… - Acta Crystallographica …, 2023 - scripts.iucr.org
The synthesis and crystal structure of C3HF3N2OS, systematic name 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one (5-TMD-2-one), a compound containing the pharmacologically …
Number of citations: 7 scripts.iucr.org
ДГ Ким, ЕС Ильиных - Chemistry of Heterocyclic Compounds, 2019 - hgs.osi.lv
Известно, что 1,3,4-тиадиазолы под действием аминов [1] или при нагревани Page 1 НЕОБЫЧНАЯ РЕАКЦИЯ ДИМЕРИЗАЦИИ 2-АМИНО-5-ТРИФТОРМЕТИЛ-1,3,4-…
Number of citations: 3 hgs.osi.lv
AK Gadad, MB Palkar, K Anand, MN Noolvi… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 2-trifluoromethyl/sulfonamido-5,6-diarylsubstituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives 15a–j have been synthesized by the reaction of 2-amino-5-trifluoromethyl/…
Number of citations: 128 www.sciencedirect.com

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